molecular formula C6H10N2O2 B1518290 3-(Ethylamino)pyrrolidine-2,5-dione CAS No. 1218654-25-1

3-(Ethylamino)pyrrolidine-2,5-dione

Cat. No. B1518290
CAS RN: 1218654-25-1
M. Wt: 142.16 g/mol
InChI Key: XLNDPYUHSNCDIZ-UHFFFAOYSA-N
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Description

3-(Ethylamino)pyrrolidine-2,5-dione is a heterocyclic compound with a pyrrolidine ring containing an ethylamino group at position 3 and a keto group at position 2,5. It has a molecular formula of C6H10N2O2 and a molecular weight of 142.16 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-(Ethylamino)pyrrolidine-2,5-dione, often starts with the reaction between maleic anhydride and aromatic amines, leading to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This compound then reacts with thionyl chloride (SOCl2) to afford the desired product .


Molecular Structure Analysis

The molecular structure of 3-(Ethylamino)pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle. The ring contains an ethylamino group at position 3 and a keto group at position 2,5 . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Ethylamino)pyrrolidine-2,5-dione include a predicted boiling point of 320.7±35.0 °C, a predicted density of 1.18±0.1 g/cm3, and a predicted pKa of 9.73±0.50 .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “3-(Ethylamino)pyrrolidine-2,5-dione” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Biological Activity

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol have been reported in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Inhibitor of PBP3 of Pseudomonas aeruginosa

Pyrrolidine-2,3-dione has been identified as a potential scaffold to inhibit the PBP3 target of Pseudomonas aeruginosa . This discovery was made through a fluorescence assay based on a well-known thioester artificial substrate and a target screening using a focused protease-targeted library of compounds .

Antibacterial Activity

Compounds such as equisetin, trichosetin, reutericyclin, and magnesidin, which are structurally related to “3-(Ethylamino)pyrrolidine-2,5-dione”, are effective inhibitors of S. aureus and other Gram-positive bacteria . Synthetic analogs of these compounds have shown effectiveness against methicillin-resistant S. aureus .

Chemical Synthesis

The “3-(Ethylamino)pyrrolidine-2,5-dione” structure can be used in the synthesis of various chemical compounds. For example, it can be used in the synthesis of 1-benzoyl-pyrrolidine-2,5-dione, 1-benzyl-pyrrolidine-2,5-dione, and 1-(3,4-dichloro-phenyl)-pyrrolidine-2,5-dione .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Future Directions

The pyrrolidine ring, as found in 3-(Ethylamino)pyrrolidine-2,5-dione, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The future directions in this field involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(ethylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-2-7-4-3-5(9)8-6(4)10/h4,7H,2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNDPYUHSNCDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylamino)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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